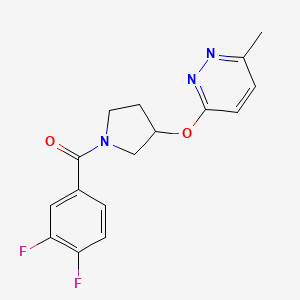

(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Reactivity

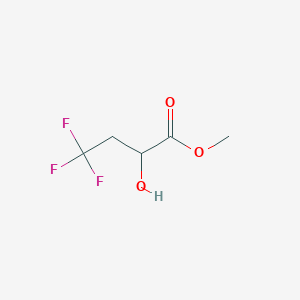

- The compound is involved in reactions with various nucleophiles, forming acyclic and heterocyclic derivatives. For instance, reactions with methanol, p-toluidine, and phenylhydrazine lead to the formation of various methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic derivatives (Sokolov & Aksinenko, 2010).

Molecular Structure and Analysis

- The molecular structure of related compounds, particularly those with boric acid ester intermediates and benzene rings, has been confirmed through various spectroanalytical techniques. These compounds were subjected to crystallographic and conformational analyses, revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).

Antimicrobial Activity

- Some derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Specific compounds exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Pharmacokinetics

- The disposition and pharmacokinetics of compounds related to (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, particularly dipeptidyl peptidase IV inhibitors, have been examined. Studies revealed their absorption, metabolism, and routes of elimination, providing a comprehensive understanding of their pharmacological behavior in biological systems (Sharma et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is the Nrf2-ARE signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, which are critical events in the degeneration of neurons in neurodegenerative diseases .

Mode of Action

This compound acts as an activator of the Nrf2-ARE signaling pathway . By activating this pathway, the compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the activation of inflammatory responses .

Biochemical Pathways

The activation of the Nrf2-ARE signaling pathway by this compound leads to the inhibition of the NLRP3 inflammasome . This inhibition results in a decrease in the production of inflammatory factors, thereby protecting cells from oxidative stress and inflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has a brain tissue targeting function . This suggests that the compound can cross the blood-brain barrier and exert its effects directly on brain tissue .

Result of Action

The activation of the Nrf2-ARE signaling pathway and the subsequent inhibition of the NLRP3 inflammasome by this compound result in neuroprotective effects . These effects include the improvement of behavioral abnormalities, significant attenuation of chemically induced dopaminergic neuron loss, and inhibition of the secretion of inflammatory factors .

properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2/c1-10-2-5-15(20-19-10)23-12-6-7-21(9-12)16(22)11-3-4-13(17)14(18)8-11/h2-5,8,12H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPZJFXXXULLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2545189.png)

![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2545190.png)

![N-(4-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545202.png)

![N-(2,4-Difluorophenyl)-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)prop-2-enamide](/img/structure/B2545205.png)

![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)